molecular formula C15H13ClN2O5S2 B2917921 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide CAS No. 2034266-50-5

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B2917921
CAS No.: 2034266-50-5
M. Wt: 400.85
InChI Key: RIIQQBLDXHSTOX-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13ClN2O5S2 and its molecular weight is 400.85. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

Sulfonamide derivatives have demonstrated significant antiviral and antimicrobial properties. For example, studies have shown that certain sulfonamides possess anti-tobacco mosaic virus activity, suggesting potential as antiviral agents (Zhuo Chen et al., 2010). Additionally, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds have been effective against a range of bacteria and Mycobacterium species, indicating their utility in combating bacterial infections (M. Krátký et al., 2012).

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and hemolytic activities, showing potential in the treatment of diseases caused by urease-producing pathogens. Some compounds exhibited high urease inhibition activity, suggesting their utility in medical applications (Mnaza Noreen et al., 2017). These compounds also displayed antibacterial activities, further underlining their potential in antimicrobial therapy.

Anticonvulsant Activity

Sulfonamide derivatives of thiazolidin-4-ones have shown promising anticonvulsant activity against various seizure models. This suggests their potential application in the development of new treatments for epilepsy and related neurological disorders (N. Siddiqui et al., 2010).

Biochemical Analysis

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its function . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite . The compound’s high potency and good oral bioavailability make it a promising candidate for antithrombotic therapy .

Cellular Effects

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide’s inhibition of FXa can have significant effects on cellular processes. By inhibiting FXa, the compound can prevent the formation of thrombin, a key enzyme in the coagulation cascade. This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FXa. The neutral ligand chlorothiophene in the S1 subsite allows for high affinity binding to FXa . This binding inhibits the function of FXa, preventing the conversion of prothrombin to thrombin and thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

The compound’s high potency and good oral bioavailability suggest that it may have stable, long-term effects on cellular function .

Dosage Effects in Animal Models

Early studies suggest that the compound has a high potency, indicating that it may be effective at low dosages

Metabolic Pathways

Given its role as an FXa inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its high potency and good oral bioavailability, it is likely that the compound is effectively transported and distributed within the body .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely that the compound localizes to areas of the cell involved in the coagulation cascade .

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIQQBLDXHSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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